Doxylamine Di-N-Oxide
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Overview
Description
Doxylamine Di-N-Oxide is a chemical compound with the molecular formula C17H22N2O3 and a molecular weight of 302.37 g/mol . It is an impurity of Doxylamine, which is an H1 histamine receptor antagonist commonly used as an antihistamine and sedative . This compound is characterized by its pale beige solid form and is hygroscopic, requiring storage under inert atmosphere conditions .
Preparation Methods
The synthesis of Doxylamine Di-N-Oxide involves several steps. One common method includes the reaction of a Grignard reagent generated from iodobenzene and magnesium with 2-acetylpyridine to produce 2-pyridyl phenyl methyl alcohol. This intermediate then reacts with sodium amide and 2-dimethylamino chloroethane sequentially . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Doxylamine Di-N-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly involving the nitrogen and oxygen atoms in its structure.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Doxylamine Di-N-Oxide has several scientific research applications:
Mechanism of Action
Doxylamine Di-N-Oxide exerts its effects by competitively inhibiting histamine at H1 receptors, similar to Doxylamine . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms. Additionally, it has sedative and anticholinergic effects, which contribute to its use as a sleep aid and in treating nausea .
Comparison with Similar Compounds
Doxylamine Di-N-Oxide is similar to other compounds such as:
Doxylamine: The parent compound, used as an antihistamine and sedative.
Doxylamine N-Oxide: Another impurity of Doxylamine with similar chemical properties.
Doxylamine Succinate: The salt form of Doxylamine, commonly used in over-the-counter sleep aids.
What sets this compound apart is its specific structure and the presence of two N-oxide groups, which influence its chemical reactivity and interactions .
Biological Activity
Doxylamine Di-N-Oxide, a derivative of doxylamine, exhibits a range of biological activities and pharmacological properties. This article provides an extensive overview of its biological activity, including its pharmacodynamics, potential therapeutic uses, and associated risks.
This compound is chemically classified as a member of the ethanolamine class of antihistamines. Its structure includes the N-oxide functional group, which is crucial for its biological activity. The molecular formula is C17H22N2O3 with a molecular weight of 302.37 g/mol .
This compound primarily acts as an antagonist at the histamine H1 receptors, similar to its parent compound, doxylamine. This action contributes to its sedative and antihistaminic effects. Additionally, the N-oxide group enhances water solubility and may alter membrane permeability, influencing its pharmacokinetics and bioavailability .
Sedation and Sleep Induction
This compound has been studied for its sedative properties , making it useful in treating insomnia. A systematic review indicated that doxylamine has a moderate effect size against placebo for sleep induction . Typical dosages range from 5 to 50 mg, with 25 mg being common for sleep aid purposes.
Anticholinergic Effects
As a potent anticholinergic agent, doxylamine can cause side effects such as dry mouth, constipation, and urinary retention. These effects are consistent with other first-generation antihistamines . Long-term use may increase the risk of cognitive decline in older adults due to anticholinergic burden .
Toxicity and Overdose
This compound can exhibit significant toxicity in cases of overdose. Symptoms may include severe drowsiness, hallucinations, seizures, and potentially fatal outcomes such as cardiopulmonary arrest. The median lethal dose (LD50) is estimated between 50-500 mg/kg in humans .
Neuroprotective Properties
Recent studies have explored the neuroprotective potential of N-oxides, including this compound. Research indicates that compounds with N-oxide functionalities can exhibit protective effects against neuronal injury in models of ischemia . This suggests potential applications in treating neurodegenerative disorders.
Carcinogenicity Studies
Animal studies have raised concerns regarding the carcinogenic potential of doxylamine derivatives. Research has shown positive results for liver and thyroid cancers in rodent models; however, human data remain limited . The International Agency for Research on Cancer has classified doxylamine as "not classifiable" regarding human carcinogenicity.
Comparative Biological Activity Table
Property | This compound | Doxylamine |
---|---|---|
Histamine H1 Antagonism | Yes | Yes |
Sedative Effect | Moderate | Moderate |
Anticholinergic Activity | High | High |
Neuroprotective Potential | Yes | Limited |
Carcinogenicity Risk | Uncertain | Possible |
Properties
IUPAC Name |
N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine oxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(15-9-5-4-6-10-15,22-14-13-19(2,3)21)16-11-7-8-12-18(16)20/h4-12H,13-14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKBZZLLRVCOFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCC[N+](C)(C)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105176-70-3 |
Source
|
Record name | Doxylamine dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105176703 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOXYLAMINE DIOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSB0Z06TOK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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